1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclizations
Research by Vaickelionienė et al. (2005) discusses the synthesis of 1-aryl substituted dihydro-, 5-methyldihydropyrimidinediones, and their 2-thiol analogues. This work is pivotal in understanding the chemical reactions and structural characterizations of similar compounds, providing a foundation for further applications in synthetic chemistry and potentially in developing pharmacologically active molecules (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Photochemical and Electrochemical Studies
Wrona, Giziewicz, and Shugar (1975) explored the photodissociable dimer reduction products of 2-thiopyrimidine derivatives, which include compounds structurally related to "1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol." Their work contributes to our understanding of the electrochemical and photochemical behaviors of these compounds, which could be relevant in fields like photochemistry and materials science (Wrona, Giziewicz, & Shugar, 1975).
Electroanalytical Applications
The work by Lawrence et al. (2000) on the selective determination of thiols presents an innovative electroanalytical approach that could be adapted for the detection and quantification of thiol-containing compounds, including "this compound." This research is particularly relevant for developing sensitive and selective sensors for biomedical and environmental monitoring (Lawrence et al., 2000).
Antimicrobial and Pharmacological Activity
Bhoge, Magare, and Mohite (2021) synthesized novel tetrazoles clubbed with pyrimidine, demonstrating the antimicrobial activity of these compounds. Although "this compound" is not directly mentioned, the methodologies and findings could be applicable to studying the biological activities of similar dihydropyrimidine derivatives (Bhoge, Magare, & Mohite, 2021).
Environmental and Catalytic Applications
Wang, Quan, and Zhang (2008) discuss an environmentally benign procedure for synthesizing dimethylated dihydropyrimidines, which highlights the potential of using "this compound" and its derivatives in green chemistry and catalysis. This research points to sustainable methods for chemical synthesis using non-toxic reagents and could inspire applications in catalyst design and environmental chemistry (Wang, Quan, & Zhang, 2008).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-5-6-12(11(2)9-10)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENJOCAPTWUDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC(NC2=S)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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